molecular formula C9H5BrFNO2 B1409740 Methyl 3-bromo-4-cyano-5-fluorobenzoate CAS No. 1805523-73-2

Methyl 3-bromo-4-cyano-5-fluorobenzoate

Cat. No.: B1409740
CAS No.: 1805523-73-2
M. Wt: 258.04 g/mol
InChI Key: KRMRJFKDXYQDAY-UHFFFAOYSA-N
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Description

Methyl 3-bromo-4-cyano-5-fluorobenzoate is an organic compound with the molecular formula C9H5BrFNO2 It belongs to the family of benzoates and is characterized by the presence of bromine, cyano, and fluorine substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-bromo-4-cyano-5-fluorobenzoate can be synthesized through several methods. One common approach involves the bromination of methyl 4-cyano-5-fluorobenzoate using bromine in the presence of a suitable catalyst. The reaction is typically carried out in an organic solvent such as dichloromethane at a controlled temperature to ensure selective bromination at the desired position on the benzene ring.

Another method involves the use of Suzuki-Miyaura coupling, where a boronic acid derivative of the desired substituent is coupled with a halogenated benzoate precursor in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The process is optimized for cost-effectiveness and environmental sustainability, often incorporating recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-4-cyano-5-fluorobenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyano group, to form carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzoates with various functional groups.

    Reduction: Formation of amine derivatives.

    Oxidation: Formation of carboxylic acids.

Scientific Research Applications

Methyl 3-bromo-4-cyano-5-fluorobenzoate is utilized in several scientific research areas:

Mechanism of Action

The mechanism of action of methyl 3-bromo-4-cyano-5-fluorobenzoate depends on its application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations through its functional groups. In biological applications, it may interact with specific molecular targets, such as enzymes or receptors, through its substituents, leading to changes in biological activity.

Comparison with Similar Compounds

Methyl 3-bromo-4-cyano-5-fluorobenzoate can be compared with other similar compounds such as:

The uniqueness of this compound lies in the combination of bromine, cyano, and fluorine substituents, which confer distinct chemical properties and reactivity patterns, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

methyl 3-bromo-4-cyano-5-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFNO2/c1-14-9(13)5-2-7(10)6(4-12)8(11)3-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRMRJFKDXYQDAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)Br)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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